N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide
Description
This compound features a 1,3,4-thiadiazole core substituted at position 5 with an ethylthio group and at position 2 with an acetamide-linked piperazine moiety. While direct pharmacological data for this compound are absent in the provided evidence, its structural analogs (e.g., thiadiazole-piperazine-benzimidazole hybrids) demonstrate anticancer, antimicrobial, and enzyme inhibitory activities .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7OS2/c1-3-28-19-23-22-18(29-19)21-17(27)13-26-10-8-25(9-11-26)12-16-20-14-6-4-5-7-15(14)24(16)2/h4-7H,3,8-13H2,1-2H3,(H,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFVCOQPADUNKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide is a synthetic compound that integrates a thiadiazole moiety with a benzimidazole and piperazine structure. This unique combination suggests potential biological activities, particularly in antimicrobial and anticancer domains. The following sections provide an overview of its biological activity based on recent research findings.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial properties. In particular, the compound N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-methyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide demonstrated notable antibacterial effects against various strains of bacteria. For instance:
| Compound | Target Strain | Concentration (μg/mL) | Inhibition Rate (%) |
|---|---|---|---|
| 51m | Xanthomonas oryzae pv. oryzicola | 100 | 30 |
| 51m | Xanthomonas oryzae pv. oryzae | 100 | 56 |
This compound outperformed the commercial bactericide thiodiazolecopper in effectiveness against these pathogens .
Antitubercular Activity
The compound's structural analogs have been evaluated for their antitubercular activity. A series of related compounds were tested against Mycobacterium tuberculosis, with several showing potent activity with MIC values as low as 3.125 μg/mL. The presence of specific substituents on the thiadiazole ring enhanced this activity, indicating that modifications can lead to improved efficacy .
Anticancer Activity
Emerging studies suggest that compounds containing the thiadiazole moiety can exhibit anticancer properties. For example, derivatives were tested against various cancer cell lines, including breast cancer and prostate cancer cells. The results indicated that certain derivatives had IC50 values lower than that of standard treatments like cisplatin, showcasing their potential as anticancer agents:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 5a | MCF-7 | 15.4 |
| 5b | HCT-116 | 2.2 |
These findings underscore the potential of thiadiazole-based compounds in cancer therapy .
The biological activities of this compound may be attributed to its ability to interact with specific biological targets such as enzymes and receptors involved in microbial resistance and cancer cell proliferation. Molecular docking studies suggest that these compounds can effectively bind to target proteins, inhibiting their function and leading to cell death in pathogenic organisms and cancer cells .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide has shown effectiveness against various bacterial strains. Studies suggest that the presence of functional groups enhances its interaction with microbial targets, leading to effective inhibition of growth .
Anticancer Properties
The compound's structure allows it to interact with biological pathways involved in cancer cell proliferation. Preliminary studies have demonstrated its potential as an anticancer agent, particularly through mechanisms that induce apoptosis in cancer cells. The structure–activity relationship indicates that modifications to the thiadiazole ring can significantly enhance its anticancer efficacy .
Anticonvulsant Activity
In pharmacological assessments, derivatives of thiadiazole compounds have been evaluated for anticonvulsant properties. This compound has been subjected to tests that indicate its potential in providing protection against induced convulsions .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions:
- Formation of Thiadiazole Ring : Initial reactions involve creating the thiadiazole core from appropriate precursors.
- Substitution Reactions : Subsequent steps include substituting various functional groups to enhance biological activity.
- Characterization : Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various thiadiazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting strong antimicrobial potential .
Case Study 2: Anticancer Activity
In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing anticancer activity and minimizing toxicity towards normal cells .
Comparison with Similar Compounds
Structural Analogues of 1,3,4-Thiadiazole-Piperazine Hybrids
The target compound shares structural motifs with several synthesized derivatives. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects on Lipophilicity : The ethylthio group in the target compound likely enhances lipophilicity compared to chlorophenyl (4g, 4h) or methyl/ethyl groups (2a–2h), which may influence bioavailability .
- Piperazine Modifications : The benzimidazole-methyl group on piperazine distinguishes the target compound from analogs with fluorophenyl (4g) or furan-carbonyl (4h) substituents. This modification may improve binding to targets like kinases or GPCRs due to benzimidazole’s planar aromaticity .
Q & A
Basic: What are the standard synthetic routes and characterization methods for this compound?
Answer:
The compound is synthesized via multi-step reactions involving condensation and cyclization. A common approach includes:
- Step 1: Reacting a 1-methyl-1H-benzo[d]imidazole derivative with chloroacetyl chloride to form the piperazine-linked intermediate.
- Step 2: Introducing the ethylthio-thiadiazole moiety through nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or acetonitrile) with potassium carbonate as a base .
Characterization: - Spectroscopic Analysis: Use -NMR and -NMR to confirm proton environments and carbon backbone. IR spectroscopy identifies functional groups like acetamide (C=O stretch at ~1650 cm) .
- Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Basic: How is the pharmacological potential of this compound evaluated in early-stage research?
Answer:
Initial pharmacological screening involves:
- In vitro assays: Test inhibition of target enzymes (e.g., cyclooxygenases COX-1/2) using enzyme-linked immunosorbent assays (ELISA) .
- Docking studies: Molecular docking with software like AutoDock Vina predicts binding affinity to receptors (e.g., COX-2 active site). Pose validation includes RMSD calculations to compare with co-crystallized ligands .
- Cytotoxicity profiling: Use MTT assays on cell lines (e.g., HepG2) to assess IC values and selectivity indices .
Advanced: What challenges arise in structural elucidation, and how are they resolved?
Answer:
Challenges:
- Polymorphism: Crystallization conditions (e.g., solvent choice) may yield different polymorphs, altering XRD patterns .
- Signal overlap in NMR: Similar proton environments in the thiadiazole and benzoimidazole rings complicate peak assignment .
Solutions: - X-ray crystallography: Resolve absolute configuration and intermolecular interactions. For example, used XRD to confirm bond lengths and angles in analogous thiadiazole derivatives .
- 2D NMR (COSY, HSQC): Differentiate overlapping signals by correlating - and - couplings .
Advanced: How should researchers address contradictions in reported bioactivity data?
Answer:
Discrepancies may stem from:
- Assay variability: Differences in cell lines (e.g., primary vs. immortalized) or enzyme isoforms (COX-1 vs. COX-2) .
- Sample purity: Trace solvents (e.g., DMSO) or byproducts from incomplete synthesis can skew results .
Mitigation strategies: - Orthogonal assays: Validate activity using complementary methods (e.g., fluorescence polarization alongside ELISA).
- Theoretical alignment: Link results to structure-activity relationship (SAR) models or computational predictions to identify outliers .
Advanced: What computational tools optimize synthesis or target interactions?
Answer:
- Retrosynthetic planning: AI tools (e.g., BenchChem’s template-based models) propose feasible routes by analyzing reaction databases .
- Molecular dynamics (MD): Simulate binding stability using software like GROMACS. For example, highlights COMSOL Multiphysics for reaction optimization .
- QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with bioactivity to guide derivative design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
